molecular formula C13H21BrFNOSi B597975 3-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-6-fluoroaniline CAS No. 1227958-00-0

3-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-6-fluoroaniline

Cat. No.: B597975
CAS No.: 1227958-00-0
M. Wt: 334.304
InChI Key: VESAPANHQOOZHC-UHFFFAOYSA-N
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Description

3-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-6-fluoroaniline is an organic compound that features a bromine atom, a fluorine atom, and a tert-butyldimethylsilyl-protected hydroxymethyl group attached to an aniline ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-6-fluoroaniline typically involves multiple steps:

    Fluorination: The fluorine atom is introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Protection of Hydroxymethyl Group: The hydroxymethyl group is protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole or triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control over reaction conditions and yields, as well as the use of automated systems for reagent addition and product isolation.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-6-fluoroaniline can undergo various types of chemical reactions:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    Deprotection: The tert-butyldimethylsilyl group can be removed under acidic or basic conditions to yield the free hydroxymethyl group.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Deprotection: Acidic conditions using hydrochloric acid or basic conditions using tetrabutylammonium fluoride (TBAF).

Major Products

    Substitution: Formation of substituted anilines.

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Deprotection: Formation of free hydroxymethyl aniline.

Scientific Research Applications

3-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-6-fluoroaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential in drug discovery and development.

    Industry: Used in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-6-fluoroaniline depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For example, the bromine and fluorine atoms can participate in halogen bonding, while the aniline moiety can engage in hydrogen bonding and π-π interactions.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-6-chloropyridine
  • (3-Bromopropoxy)-tert-butyldimethylsilane

Uniqueness

3-Bromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-6-fluoroaniline is unique due to the presence of both bromine and fluorine atoms on the aniline ring, which can significantly influence its reactivity and interactions compared to similar compounds. The tert-butyldimethylsilyl-protected hydroxymethyl group also provides a useful handle for further functionalization.

Properties

IUPAC Name

3-bromo-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-6-fluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BrFNOSi/c1-13(2,3)18(4,5)17-8-9-10(14)6-7-11(15)12(9)16/h6-7H,8,16H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VESAPANHQOOZHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1=C(C=CC(=C1N)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BrFNOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10744302
Record name 3-Bromo-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-6-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227958-00-0
Record name 3-Bromo-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-6-fluoroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10744302
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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